REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:9][C:10](=[O:12])[CH3:11].ClC(Cl)C(C)=O.O=[C:20]([CH:22]=[C:23]([CH3:25])[CH3:24])[CH3:21].S(=O)(=O)(O)O>O.CC(C)=O.C(Cl)Cl>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:20]([CH3:21])=[CH:22][C:23]2[CH:25]=[CH:11][C:10]([OH:12])=[CH:9][CH:24]=2)=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
752.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
384.77 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C)C=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
392.32 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
so as to maintain the reaction temperature between -11° C. and -9° C
|
Type
|
CUSTOM
|
Details
|
After 150 minutes of post reaction between a -11° C. to -9° C. temperature range
|
Duration
|
150 min
|
Type
|
CUSTOM
|
Details
|
The oil product is separated
|
Type
|
WASH
|
Details
|
then washed with a second portion (1000 milliliters)
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
ADDITION
|
Details
|
the recovered oil product is added to a pair of 2 liter beakers along with ethanol (250 milliliters)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CUSTOM
|
Details
|
to provide solutions
|
Type
|
TEMPERATURE
|
Details
|
heating commences
|
Type
|
TEMPERATURE
|
Details
|
As the temperature of the mixture increases
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
reaches 90° C.
|
Type
|
CUSTOM
|
Details
|
a massive precipitation of white crystalline plates
|
Type
|
CUSTOM
|
Details
|
The oil layer is recovered by decantation of the water layer and ethanol (250 milliliters)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
Deionized water is again added to the stirred solutions
|
Type
|
TEMPERATURE
|
Details
|
as heating commences
|
Type
|
CUSTOM
|
Details
|
reaches 70° C.
|
Type
|
CUSTOM
|
Details
|
a massive precipitation of white crystalline plates
|
Type
|
STIRRING
|
Details
|
At this time, stirring
|
Type
|
ADDITION
|
Details
|
sufficient deionized water is added
|
Type
|
TEMPERATURE
|
Details
|
the crystalline slurries are chilled to 4° C.
|
Type
|
FILTRATION
|
Details
|
The crystalline product is recovered by filtration of the chilled crystalline slurries
|
Type
|
ADDITION
|
Details
|
added to a beaker along with deionized water (1000 milliliters)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating to 100° C
|
Type
|
TEMPERATURE
|
Details
|
After maintaining the stirred slurry at 100° C. for thirty minutes
|
Type
|
FILTRATION
|
Details
|
the crystalline product is recovered by filtration
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating to 100° C
|
Type
|
FILTRATION
|
Details
|
The crystalline product is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
then dried in a vacuum oven at 1000° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(=CC1=CC=C(C=C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |